Spiciferone C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137181-63-6 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.278 |
IUPAC Name |
8-ethyl-3-(hydroxymethyl)-2,8-dimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-14(3)11(16)6-5-9-12(17)10(7-15)8(2)18-13(9)14/h5-6,15H,4,7H2,1-3H3 |
InChI Key |
JUWRYWAZYBSNCI-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)CO)C)C |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Spiciferone C
Cochliobolus spicifer as a Primary Producer
Cochliobolus spicifer is a well-documented producer of Spiciferone C. tandfonline.comscribd.commdpi.com This fungus is known as a plant pathogen, causing leaf spot disease in crops like wheat. tandfonline.com A specific strain, D-5, isolated from diseased wheat in Kagawa, Japan, was instrumental in the initial discovery and characterization of Spiciferone A and its minor, related metabolites, including this compound. tandfonline.com The production of these compounds by C. spicifer suggests their potential role in the fungus's interaction with its host plant. tandfonline.com
Endophytic Fungi as Producers
Endophytic fungi represent a significant reservoir of bioactive natural products. frontiersin.orgnih.gov These fungi colonize the internal tissues of plants, often in a symbiotic or commensal relationship. The production of secondary metabolites like this compound by endophytes may contribute to the host plant's defense mechanisms against pathogens and herbivores. Several endophytic fungi have been identified as producers of this compound and its analogs.
The endophytic fungus Phoma betae has been a notable source for the isolation of this compound and other related analogs. mdpi.comnih.gov Strains of P. betae have been isolated from various plants, including those adapted to extreme environments. For instance, an endophytic P. betae strain inhabiting the desert plant Kalidium foliatum in Ningxia Province of West China was found to produce Spiciferone A, F, G, and H. nih.gov Another study reported the isolation of Spiciferone analogs from Neocamarosporium betae (a synonym for Phoma betae) collected from desert plants like Suaeda glauca and Nitraria roborowskii. frontiersin.orgnih.gov The ability of this fungus to thrive in such harsh conditions and produce these compounds highlights the unique chemical diversity of endophytic fungi from underexplored environments. frontiersin.orgfrontiersin.org Phoma betae has also been isolated from the healthy leaves of Ginkgo biloba. ajol.info
The entomopathogenic fungus Lecanicillium sp. is another producer of Spiciferone analogs. rsc.orgresearchgate.netrsc.org A strain designated as PR-M-3 was the source of lecanicillones A–C, which are unusual dimeric isomers of Spiciferone A. rsc.orgrsc.org Lecanicillium species are often found as insect pathogens but can also exist as endophytes within various plants. cabidigitallibrary.orgresearchgate.netresearchgate.net For example, Lecanicillium has been isolated as an endophyte from coffee and date palm. cabidigitallibrary.org The production of Spiciferone-related compounds by Lecanicillium sp. underscores the metabolic versatility of this fungal genus. mdpi.com
Pestalotiopsis disseminata is a widely distributed fungus that can act as a plant pathogen or exist as an endophyte in a broad range of host plants. researchgate.neteuropa.euresearchgate.net It has been reported on herbaceous, woody, and ornamental plants. researchgate.neteuropa.eu As an endophyte, it has been isolated from various tissues of plants such as Tripterygium wilfordii, where it was found in all tissues except the root bark. psu.edu A fungicolous isolate of P. disseminata (NRRL 62562) was found to produce new polyketide metabolites, including spiciferones D and E. mdpi.comacs.orgnih.gov The frequent isolation of P. disseminata as an endophyte suggests a complex relationship with its host plants, which may involve the production of bioactive secondary metabolites. researchgate.net
Cadophora luteo-olivacea is a fungus with a dual nature, being considered both an endophytic fungus and a plant pathogen, particularly in grapevines. unileon.esplantwiseplusknowledgebank.org It has been isolated from a variety of environments, including grapevine trunks, soil, and even extreme locations like the Antarctic continent. unileon.esumn.edu An Antarctic isolate of C. luteo-olivacea grown on a rice medium yielded several known polyketides, including spiciferone A and its derivatives. umn.edunih.govresearchgate.net This fungus has also been found to cause a soft rot form of wood decay. umn.edu The production of spiciferones by C. luteo-olivacea from such a unique and extreme environment further emphasizes the widespread distribution of this polyketide biosynthetic pathway among diverse fungal groups. umn.edu
Compound and Fungal Species
| Compound/Fungus | Role/Environment |
| This compound | A polyketide-derived metabolite. |
| Cochliobolus spicifer | A plant pathogen, primary producer of this compound. tandfonline.comscribd.commdpi.com |
| Phoma betae | An endophytic fungus found in various plants, including those in desert environments. mdpi.comnih.gov |
| Lecanicillium sp. | An entomopathogenic and endophytic fungus. rsc.orgresearchgate.netrsc.org |
| Pestalotiopsis disseminata | A plant pathogen and widespread endophytic fungus. researchgate.neteuropa.euresearchgate.net |
| Cadophora luteo-olivacea | An endophytic fungus and plant pathogen found in diverse environments, including Antarctica. unileon.esplantwiseplusknowledgebank.orgumn.edu |
Endophytic Fungi as Producers
Isolation Methodologies
The isolation and purification of this compound and its analogues from fungal cultures involve a series of standard chromatographic techniques. A general methodology, as described in studies on Neocamarosporium betae, is outlined below. nih.govfrontiersin.org
Fermentation and Extraction : The fungus is first cultivated in a suitable liquid or solid medium. The fermented culture is then extracted multiple times with an organic solvent, typically ethyl acetate (B1210297), to separate the secondary metabolites from the culture broth and mycelia. nih.govfrontiersin.orgbioflux.com.ro The solvent is then evaporated under vacuum to yield a crude extract. nih.govfrontiersin.org
Fractionation : The crude extract is subjected to preliminary fractionation. This can be achieved using techniques like column chromatography with a nonpolar stationary phase (e.g., PE-AC) and a stepwise gradient of solvents to separate the components based on polarity. nih.govfrontiersin.org
Purification : The fractions obtained are further purified using advanced chromatographic methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the final purification of individual compounds. nih.govfrontiersin.org By using a C18 column and a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, pure compounds like spiciferone A can be isolated. nih.govfrontiersin.org
The structure and stereochemistry of the isolated compounds are then determined using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC), and Circular Dichroism (CD). nih.govfrontiersin.orgnih.gov
Co-occurrence with Structurally Related Metabolites
This compound is often found alongside a suite of structurally similar polyketides. The co-isolation of these compounds provides valuable insights into the biosynthetic pathways operating within the producing fungi.
Several analogues of spiciferone have been isolated from various fungal sources, often from the same culture.
Spiciferone A and B : Spiciferone A is a frequently co-occurring analogue and was identified along with other polyketides from the endophytic fungus Neocamarosporium betae. nih.govfrontiersin.org Spiciferones A, B, and C were first isolated from the phytopathogenic fungus Cochliobolus spicifer. nih.gov Spiciferone A was found to be the most phytotoxic of the three. nih.gov
Spiciferone D and E : These analogues were discovered in cultures of a fungicolous isolate of Pestalotiopsis disseminata. researchgate.net
Spiciferone F, G, and H : These compounds were isolated from the endophytic fungus Phoma betae (a synonym for Neocamarosporium betae), which was found inhabiting the desert plant Kalidium foliatum. researchgate.net
The structural variations among these spiciferones typically involve differences in substitution patterns and oxidation states around the core polyketide skeleton.
Spicifernin and spiciferinone are two other classes of polyketides that are biosynthetically related to the spiciferones. umn.edunih.govuiowa.edu These compounds were also isolated from Cochliobolus spicifer. umn.edunih.gov It is proposed that spiciferones, spicifernin, and spiciferinone share a common biosynthetic precursor. nih.gov Isotope-labeling experiments have been used to propose a biogenetic pathway for spicifernin, which is thought to be similar to the pathway for spiciferones produced by N. betae. nih.govfrontiersin.org The structural relationship and co-occurrence of these compounds suggest a divergent biosynthetic pathway from a common intermediate. nih.gov
Dimeric Spiciferones (e.g., Lecanicillones A-C)
A notable group of related compounds are the dimeric spiciferones, which are formed from the joining of two spiciferone monomers. Among the most well-documented examples are Lecanicillones A, B, and C. frontiersin.orgrsc.org These compounds are unusual dimeric isomers of Spiciferone A and are distinguished by the presence of a cyclobutane (B1203170) ring, which is formed through a [2+2] cycloaddition reaction. rsc.orgresearchgate.netrsc.org
Lecanicillones A-C were first isolated from the entomopathogenic fungus Lecanicillium sp. PR-M-3. frontiersin.orgrsc.orgresearchgate.netrsc.orgmdpi.com Their complex structures were elucidated using a combination of spectral data analysis, single-crystal X-ray diffraction, and electronic circular dichroism (ECD) analysis. rsc.orgrsc.org The discovery of these dimeric forms was a significant finding, as it represented the first report of spiciferones existing as dimers with a cyclobutane ring structure. rsc.org
The table below summarizes the key characteristics of Lecanicillones A-C.
| Compound | Molecular Formula | Natural Source | Key Structural Feature |
| Lecanicillone A | C₂₈H₃₂O₆ | Lecanicillium sp. PR-M-3 | Dimer of Spiciferone A with a cyclobutane ring |
| Lecanicillone B | C₂₈H₃₂O₆ | Lecanicillium sp. PR-M-3 | Dimer of Spiciferone A with a cyclobutane ring |
| Lecanicillone C | Not specified in provided text | Lecanicillium sp. PR-M-3 | Dimer of Spiciferone A with a cyclobutane ring |
Colomitides and Disseminins
Colomitides and disseminins are other classes of polyketides that are biosynthetically related to spiciferones. umn.eduresearchgate.net It is believed that these compounds may share a common polyketide precursor with the spiciferones. umn.edu
Colomitides were initially isolated from an unidentified fungus and have also been found in Cadophora luteo-olivacea, a wood-rot fungus discovered in Antarctica. umn.edu These compounds possess a characteristic bridged chemical structure. umn.edu
Disseminins are a group of related metabolites that have been isolated from the fungicolous fungus Pestalotiopsis disseminata. researchgate.netacs.org Research has identified several disseminins (A-E) alongside spiciferone analogues from this fungal species. mdpi.comresearchgate.net The co-isolation of these compounds from the same fungal sources provides further evidence for a shared biosynthetic pathway. umn.edu
The following table outlines the natural sources of these related compounds.
| Compound Class | Example Compounds | Natural Source(s) |
| Colomitides | Colomitide A, B, C, D | Unidentified fungus, Cadophora luteo-olivacea |
| Disseminins | Disseminin A, B, C, D, E | Pestalotiopsis disseminata |
Biosynthesis and Biogenetic Pathways of Spiciferone C
Polyketide Biosynthesis Pathway Hypothesis
The biosynthesis of Spiciferone C is hypothesized to proceed through a polyketide pathway, a common route for the formation of a wide array of natural products in fungi. psu.eduresearchgate.netumn.eduwikipedia.org This hypothesis is supported by precursor incorporation studies and the proposed involvement of specific enzyme types that assemble and modify the molecular scaffold.
Precursor Incorporation Studies (e.g., Acetate (B1210297), Methionine)
To elucidate the biosynthetic origins of this compound and related compounds like spicifernin, researchers have conducted feeding experiments with isotopically labeled precursors. psu.eduresearchgate.net Studies using [1-¹³C], [2-¹³C], [1,2-¹³C₂]acetate, and [¹³CH₃]-L-methionine have been instrumental. researchgate.net The observed labeling patterns in the resulting molecules indicate that the carbon skeleton is derived from a single hexaketide chain, which is formed from the head-to-tail linkage of acetate units. psu.eduresearchgate.net Furthermore, the incorporation of methionine confirms its role as the source of C-methyl groups attached to the polyketide backbone. researchgate.net These precursor feeding experiments have provided strong evidence against a two-chain pathway and support the single-chain hypothesis for the formation of the initial polyketide. psu.edu
Table 1: Precursor Incorporation in Spiciferone Biosynthesis
| Labeled Precursor | Finding | Reference |
|---|---|---|
| [1-¹³C], [2-¹³C], [1,2-¹³C₂]acetate | Confirmed the polyketide origin from acetate units. | researchgate.net |
| [¹³CH₃]-L-methionine | Identified as the source of C-methyl groups. | researchgate.net |
| [1-¹³C,²H₃]acetate | Distinguished between single-chain and two-chain pathway hypotheses, supporting the former. | psu.edu |
Proposed Role of Type III Polyketide Synthase (PKS)
While initial studies focused on a general polyketide synthase model, more recent hypotheses suggest the involvement of a Type III Polyketide Synthase (PKS). umn.edu Type III PKSs are known for their ability to catalyze the iterative condensation of acyl-CoA starters with malonyl-CoA extender units to form a variety of polyketide scaffolds. wikipedia.orgfrontiersin.org The proposed involvement of a Type III PKS in this compound biosynthesis is supported by preliminary feeding studies and the structural similarities to other metabolites believed to be synthesized via this type of enzyme. researchgate.netumn.edu This class of enzymes is capable of generating aromatic intermediates that can undergo further modifications to yield the final product. umn.edu
Common Cyclic Precursors and Shared Biosynthetic Origins
A key aspect of the proposed biosynthetic pathway is the formation of a common cyclic precursor. psu.eduresearchgate.netrsc.org It is believed that this compound, along with other related metabolites like spiciferone A, spicifernin, and spiciferinone, all arise from this shared intermediate. psu.eduresearchgate.net The absolute stereochemistry of these compounds is consistent with a pathway involving a common precursor that undergoes a series of divergent biological reactions. researchgate.netrsc.org This shared origin explains the common structural features observed among these molecules, such as a quaternary carbon and vicinal methyl groups. psu.edu The diversification from this common precursor is thought to involve unique enzymatic steps, including a retro-aldol condensation. researchgate.netresearchgate.net
Enzymatic Steps and Tailoring Modifications
Following the formation of the polyketide chain and its cyclization, a series of tailoring modifications are necessary to produce this compound. These enzymatic steps are crucial for creating the final, biologically active molecule.
Oxidative C-C Bond Cleavage
A critical step in the biosynthetic pathway is the oxidative cleavage of carbon-carbon bonds within a pre-formed cyclic intermediate. psu.edursc.org This type of reaction is a key transformation that remodels the carbon skeleton. researchgate.net In the biosynthesis of related compounds, such as spicifernin, a double oxidative C-C bond cleavage of an aromatic intermediate has been proposed. psu.edu This process, while complex, is not unprecedented in fungal metabolite biosynthesis. psu.edu
Decarboxylation
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is another important tailoring reaction in the formation of this compound and its relatives. psu.edursc.orgwikipedia.org This reaction often follows oxidative steps and contributes to the final structure of the molecule. psu.edunih.gov The proposed pathway for the related spicifernin involves a decarboxylation event following the oxidative C-C bond cleavage. psu.edu Such decarboxylation reactions are common in the biosynthesis of polyketides and other natural products. wikipedia.orgchemistrytalk.org
Retro-Aldol Condensation
A key and distinctive step in the proposed biosynthetic pathway of the spiciferone family, including this compound, is a unique retro-aldol condensation. rsc.orgresearchgate.net The retro-aldol reaction is the reverse of the well-known aldol (B89426) condensation. wikipedia.orgquora.com In a typical retro-aldol reaction, a β-hydroxy aldehyde or β-hydroxy ketone is cleaved, breaking a carbon-carbon bond to form two separate carbonyl compounds. wikipedia.orgkhanacademy.org This process is often catalyzed by bases or enzymes, such as aldolases, in biological systems. wikipedia.orglibretexts.org
In the biosynthesis of spiciferones, it is proposed that they are formed from a common cyclic precursor. rsc.orgresearchgate.net This precursor undergoes a sequence of biological reactions, one of which is this crucial retro-aldol cleavage. researchgate.net The absolute stereochemistry of Spiciferone B and C has been determined and found to be in good agreement with this proposed polyketide biosynthetic pathway involving the retro-aldol step. rsc.orgrsc.orgresearchgate.net This reaction is considered a unique feature of the biosynthetic sequence leading to the formation of both spiciferones and the related compound, spicifernin. researchgate.net
Reconstruction of Biosynthetic Pathways based on Analogues
The elucidation of the biosynthetic pathway for this compound has been significantly aided by the isolation and characterization of its numerous analogues. nih.gov By studying the array of related metabolites—including intermediates and shunt products—produced by fungi, researchers can reconstruct the likely sequence of biochemical reactions. nih.govresearchgate.net
Fungi such as Cochliobolus spicifer, Phoma betae, and Pestalotiopsis disseminata produce a range of spiciferone-related compounds. nih.govresearchgate.netmdpi.com The shared structural features among these molecules, such as a quaternary carbon with an ethyl and methyl group, suggest they originate from a common precursor and pathway. psu.edu For instance, feeding studies using isotopically labeled acetate ([1-¹³C] and [2-¹³C] acetate) have been conducted to trace the biogenetic relationship between spiciferones and other analogues like the colomitides. researchgate.net These experiments support the hypothesis that both classes of compounds are derived from the same polyketide pathway, possibly involving a type III polyketide synthase (PKS). researchgate.netumn.edu
The isolation of various analogues, such as Spiciferone A, Spicifernin, Spiciferone F, and the colomitides, from a single fungal source provides strong evidence for a branched pathway. nih.govumn.edu It is believed that a linear hexaketide precursor is modified through cyclizations, cleavages, and other tailoring steps to generate this chemical diversity. researchgate.net The analysis of these naturally occurring analogues allows scientists to piece together the biosynthetic puzzle, proposing intermediates and reaction sequences that account for the formation of the entire family of compounds, including this compound. nih.gov
Structural Elucidation and Stereochemical Analysis of Spiciferone C
Spectroscopic Techniques for Structure Determination
The planar structure of Spiciferone C was elucidated using a suite of spectroscopic methods, each providing crucial pieces of information that, when combined, revealed its complete chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the carbon skeleton and proton environments of this compound. researchgate.netscribd.com Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, allowed for the establishment of its core structure. researchgate.net These experiments revealed the presence of a 2,3-dimethyl-4H-pyran-4-one ring system and a quaternary carbon atom (C-7) bonded to both a methyl and an ethyl group. researchgate.net
A comparison of the ¹³C NMR data of this compound with its analogue, Spiciferone A, showed key differences. For instance, the chemical shift of C-6 in a related compound was observed at δc 177.4, a downfield shift compared to another analogue's C-6 at δc 170.8 ppm. researchgate.net Concurrently, the C-8 chemical shift at δc 200.9 ppm in one analogue was shifted upfield to δc 183.5 ppm in another, suggesting a difference in the carbonyl group placement. researchgate.net These comparative analyses are vital in confirming the structural nuances between closely related natural products. researchgate.netscribd.com
Table 1: Representative NMR Data for Spiciferone Analogues
| Carbon | Spiciferone Analogue 1 (δC ppm) | Spiciferone Analogue 2 (δC ppm) |
| C-6 | 170.8 | 177.4 |
| C-8 | 200.9 | 183.5 |
This table presents a comparison of selected ¹³C NMR chemical shifts for two different spiciferone analogues, illustrating the variations that aid in structural elucidation. The data is based on findings from related spiciferone compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems. The UV spectra of this compound and its relatives typically show absorption maxima characteristic of α,β-unsaturated carbonyl groups. researchgate.netscribd.com For a related compound, a UV absorption at approximately 225 nm suggested the presence of such a chromophore. researchgate.net This information complements the data obtained from other spectroscopic methods to confirm the presence of these functional groups. scribd.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound and its analogues, IR spectra have confirmed the presence of key functional groups. researchgate.netscribd.com For instance, the IR spectrum of a related compound showed absorption bands indicating the presence of aliphatic chains (2931-2970 cm⁻¹), α,β-unsaturated carbonyl groups (1678 cm⁻¹), and an aromatic-like ring system (1638 and 1616 cm⁻¹). researchgate.net These characteristic absorptions provide direct evidence for the functional groups that constitute the molecule.
Determination of Absolute Stereochemistry
Beyond the planar structure, determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's biological activity.
Circular Dichroism (CD) Spectral Comparison
The absolute stereochemistry of this compound was determined by comparing its experimental electronic circular dichroism (ECD) spectrum with those of closely related compounds with known absolute configurations. researchgate.net Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.comresearchgate.net The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. researchgate.net
By comparing the CD spectrum of this compound to that of Spiciferone A, whose absolute stereochemistry was previously established, the configuration of the chiral centers in this compound could be assigned. researchgate.net This comparative approach is a powerful tool in the stereochemical elucidation of natural products, especially when single crystals suitable for X-ray crystallography are not available. chiralabsxl.com The consistency of the absolute stereochemistry among the spiciferone family also provides insights into their common biosynthetic pathway. researchgate.net
X-ray Crystallographic Analysis of Derivatives/Analogs
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including the relative configuration of its stereocenters. wikipedia.org This technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions. wikipedia.org
While direct single-crystal X-ray analysis of this compound itself has not been extensively reported, the structures of its close analogs and biogenetically related compounds have been successfully determined using this method. For instance, the relative stereochemistry of Spiciferone A was initially established through X-ray analysis, providing a crucial reference for the broader family of spiciferone compounds. researchgate.netrsc.org
In cases where the natural product itself does not form crystals suitable for X-ray diffraction, researchers often prepare crystalline derivatives. A common strategy is to introduce a heavy atom, such as bromine, into the molecule. This was successfully applied to disseminin A, a polyketide metabolite that is biogenetically related to the spiciferones. nih.govacs.org The structure and absolute configuration of disseminin A were confirmed through X-ray crystallographic analysis of its p-bromobenzoate derivative. nih.govacs.org This approach not only confirms the connectivity of the carbon skeleton but also helps in assigning the absolute stereochemistry of the molecule. nih.gov The use of derivatives is a powerful tool in the structural elucidation of polyketides that are otherwise difficult to crystallize. mkuniversity.ac.in
| Derivative Type | Analyzed Compound | Purpose of Analysis | Reference |
| p-Bromobenzoate | Disseminin A | Confirmation of structure and absolute configuration | nih.gov, acs.org |
| Unmodified | Spiciferone A | Establishment of relative stereochemistry | researchgate.net, rsc.org |
Mosher's Method
Mosher's method is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of secondary alcohols. researchgate.net The method involves esterifying the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. rsc.org By comparing the ¹H NMR spectra of the resulting diastereomeric (R)- and (S)-MTPA esters, the configuration of the alcohol-bearing carbon can be assigned. mdpi.comnih.gov
The absolute stereochemistry of Spiciferone A, a phytotoxin produced by Cochliobolus spicifer, was determined using Mosher's method after its relative stereochemistry had been established by X-ray analysis. researchgate.netrsc.org This analysis provided a stereochemical anchor for the entire class of compounds.
For this compound, its absolute stereochemistry was determined by comparing its circular dichroism (CD) spectrum with that of the stereochemically defined Spiciferone A. researchgate.netrsc.org The similarity in their CD spectra indicated that they share the same absolute stereochemistry. Although Mosher's method was not directly applied to this compound, its application to Spiciferone A was fundamental to understanding the stereochemistry of the entire spiciferone family. rsc.org
The core principle of Mosher's method lies in the analysis of chemical shift differences (Δδ) for protons near the newly formed ester linkage. The Δδ values are calculated as δS − δR, where δS and δR are the chemical shifts of a given proton in the (S)-MTPA and (R)-MTPA esters, respectively. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of its absolute configuration. mdpi.comnih.gov
Analysis of Carbon Skeletons and Structural Diversity
The spiciferones belong to the polyketide family of natural products, characterized by their biosynthesis from acetate (B1210297) and malonate precursors. rsc.org Their carbon skeletons are a testament to the structural diversity that can be generated from common biosynthetic pathways. frontiersin.org Carbon chains form the fundamental skeletons of these organic molecules, which can vary in length, branching, and the formation of rings. etsu.edu
The core structure of spiciferones generally features a γ-pyrone ring system attached to a substituted aliphatic chain. researchgate.nettandfonline.com However, significant structural diversity exists within this family, with variations in oxidation patterns, saturation levels, and the nature of substituents. frontiersin.org Fungi are prolific producers of spiciferone analogs, with different species yielding unique structural variants. researchgate.net For example, the fungus Pestalotiopsis disseminata produces spiciferones D and E, alongside related compounds called disseminins, which feature uncommon bis-tetrahydrofuran and dioxabicyclo[3.2.1]octane ring systems. nih.govacs.org
This structural diversity is significant, as even minor modifications to the carbon skeleton can lead to different biological activities. mdpi.com The isolation of numerous analogs, such as Spiciferone A, Spiciferone B, this compound, and dihydrospiciferone A, from various fungal sources highlights the modularity and adaptability of the underlying polyketide synthase enzymes responsible for their creation. frontiersin.orgmdpi.com The analysis of these diverse carbon skeletons provides insight into the biosynthetic capabilities of endophytic fungi and enriches the library of known natural products. frontiersin.org
Structure Activity Relationship Sar Studies of Spiciferone C and Analogues
Identification of Key Structural Features for Biological Activity
Research into spiciferone analogues has revealed that specific moieties are crucial for their biological, particularly phytotoxic, activity. The presence or modification of the ketone function, methyl groups, and double bonds has been shown to significantly alter their effects.
The ketone group at the C-7 position has been identified as a critical feature for the phytotoxicity of spiciferone analogues. tandfonline.com Studies on Spiciferone A, a closely related compound, demonstrated that the reduction of the C-7 ketone to a hydroxyl group leads to a significant loss of activity. tandfonline.com For instance, derivatives of Spiciferone A where the ketone was replaced by a hydroxyl group showed no phytotoxic activity against wheat cotyledon protoplasts. tandfonline.com This indicates that the electronic and steric properties conferred by the C-7 ketone are essential for the molecule's interaction with its biological target.
The substitution pattern on the γ-pyrone ring, particularly the presence of a methyl group at the C-2 position, is another key determinant of phytotoxicity. tandfonline.com Comparative studies have shown that Spiciferone A, which possesses a methyl group at C-2, is the most phytotoxic among its close analogues. researchgate.net Spiciferone C, which has a hydroxymethyl group at this position, exhibits reduced phytotoxicity. tandfonline.comresearchgate.net Spiciferone B, lacking a substituent at C-2, is reportedly inactive. tandfonline.comresearchgate.net This suggests that the methyl group at C-2 is directly involved in the mechanism of action of these compounds.
In contrast to the ketone and methyl groups, the double bond between C-5 and C-6 does not appear to be essential for the phytotoxic activity of spiciferones. tandfonline.com Studies on dihydrospiciferone A, where this double bond is saturated, showed that it retained the same level of phytotoxic activity as Spiciferone A against wheat cotyledon protoplasts. tandfonline.com This finding suggests that the planarity or rigidity conferred by this double bond is not a primary requirement for the molecule's phytotoxic effects.
Effects of Dimerization and Cycloaddition
Dimerization and cycloaddition reactions represent significant structural modifications to the spiciferone scaffold, often leading to compounds with altered or novel biological activities. Dimeric spiciferones, formed through various linkages including [2+2] cycloadditions to form cyclobutane (B1203170) rings, have been isolated from several fungal species. researchgate.netmdpi.com For example, lecanicillones A-C are dimeric isomers of Spiciferone A. mdpi.com
These dimeric structures can exhibit a range of biological effects. For instance, some dimeric spiciferones have shown significant inhibitory activity against the growth of the weed-like dicot Arabidopsis thaliana. researchgate.net Phaeosphaerones, which are dimeric spiciferones, have also demonstrated plant-growth regulatory activity. nih.gov The formation of these dimers, sometimes through spontaneous [4+2] Diels-Alder cycloaddition reactions, can create complex polycyclic systems with unique stereochemistry, which in turn influences their biological profile. rsc.orgnih.gov The increased structural complexity and rigidity of these dimers can lead to enhanced selectivity and potency for specific biological targets. nih.govbeilstein-journals.org
Influence of Stereochemistry on Activity
Stereochemistry plays a fundamental role in the biological activity of this compound and its analogues, as the three-dimensional arrangement of atoms can significantly affect their interaction with chiral biological macromolecules like enzymes and receptors. mdpi.comijpsjournal.com The absolute stereochemistry of this compound has been determined through CD spectral comparison. researchgate.netrsc.org
The spatial orientation of substituents, such as the hydroxyl group that can be formed upon reduction of the C-7 ketone, has been shown to be important. For example, in the reduced derivatives of Spiciferone A, the stereochemistry of the resulting hydroxyl group (pseudoaxial vs. pseudoequatorial) influences the molecule's activity, although both epimers were found to be inactive, highlighting the necessity of the ketone function itself. tandfonline.com The stereochemical configuration is crucial for the proper fit of the molecule into the binding site of its target, and even subtle changes can lead to a significant loss of biological activity. mdpi.com
Comparative Phytotoxicity of Spiciferone Analogues
Comparative studies on the phytotoxicity of spiciferone analogues have provided valuable insights into their structure-activity relationships. Among the naturally occurring spiciferones isolated from Cochliobolus spicifer, there are clear differences in their phytotoxic potency.
A bioassay using wheat cotyledon protoplasts revealed the following order of phytotoxicity: Spiciferone A > this compound > Spiciferone B. tandfonline.comresearchgate.net Spiciferone A was the most potent, while this compound showed weaker activity, and Spiciferone B was inactive. tandfonline.comresearchgate.net This gradation in activity directly correlates with the substitutions on the γ-pyrone ring, as discussed in section 5.1.2.
Table 1: Comparative Phytotoxicity of Spiciferone Analogues
| Compound | C-2 Substituent | Relative Phytotoxicity |
|---|---|---|
| Spiciferone A | Methyl | Most Active tandfonline.comresearchgate.net |
| This compound | Hydroxymethyl | Less Active tandfonline.comresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Spiciferone A |
| Spiciferone B |
| This compound |
| Dihydrospiciferone A |
| Lecanicillone A |
| Lecanicillone B |
| Lecanicillone C |
Biological Activities and Preclinical Investigations
Phytotoxic Activities
Spiciferone C has demonstrated notable effects on plant physiology, including the inhibition of growth and the formation of lesions on plant tissues.
Plant Growth Inhibition
Studies have shown that this compound can inhibit the growth of certain plants. Research on its parent compound, Spiciferone A, which was first isolated from the fungus Cochliobolus spicifer, revealed its potent plant growth inhibitory effects. tandfonline.com Spiciferone A, at a concentration of 100 mg/l, caused a 70% inhibition of lettuce seed germination. epri.com Follow-up studies on analogs, including this compound, also reported phytotoxic activity. nih.gov Specifically, this compound has been shown to inhibit the root growth of lettuce seedlings, although its activity was weaker compared to Spiciferone A. mdpi.com
| Plant Species | Effect of Spiciferone Analogs | Reference |
| Lettuce (Lactuca sativa) | Inhibition of seed germination and root growth | epri.commdpi.com |
| Bentgrass (Agrostis stolonifera) | Inhibition of seed germination and seedling growth | mdpi.com |
Lesion Formation on Plant Leaves
This compound has been implicated in causing damage to plant leaves. Fungi that produce spiciferone compounds are often pathogenic to plants, causing symptoms like leaf spots and blight. researchgate.netufl.edumarshydro.eubritannica.com For instance, Cochliobolus spicifer, a known producer of spiciferones, is a pathogen that causes leaf spot disease in Gramineae. nih.gov Studies on related compounds have shown the ability to cause necrotic lesions on the leaves of plants like Hedera helix. mdpi.com While direct studies on this compound causing leaf lesions are limited, the phytotoxic nature of the spiciferone family suggests its potential role in such activities. nih.gov
Evaluation using Plant Protoplasts
The phytotoxicity of spiciferones has also been evaluated at the cellular level using plant protoplasts. A bioassay using wheat cotyledon protoplasts was employed to assess the toxicity of spiciferone analogs. nih.govresearchgate.net This method allows for a direct assessment of the compound's effect on plant cells, removing the barrier of the cell wall. Spiciferone A was found to be the most toxic in this assay, while this compound was the least toxic of the analogs tested, indicating that structural differences among the spiciferones influence their phytotoxic potency. nih.gov
Cytotoxic Activities in In Vitro Cancer Cell Models
In addition to its effects on plants, this compound and its analogs have been investigated for their potential to kill cancer cells in laboratory settings.
Activity against Human Cancer Cell Lines
This compound and related compounds have been tested against a variety of human cancer cell lines, showing a range of cytotoxic activities. These in vitro models are crucial for the initial screening of potential anticancer drugs. frontiersin.org
HCT 116 (Colon Carcinoma): Spiciferone analogs have been evaluated for cytotoxicity against HCT 116 cells. researchgate.netdntb.gov.ua Some studies have shown that related compounds can inhibit the growth of these cells. mdpi.combrieflands.combiomolther.orgnih.gov
HeLa (Cervical Cancer): The cytotoxic effects of spiciferone-related compounds have also been tested on HeLa cells. researchgate.netdntb.gov.ua
MCF7 (Breast Cancer): Research has included testing spiciferone analogs against the MCF7 breast cancer cell line. researchgate.netnih.govmdpi.com
HL-60 (Promyelocytic Leukemia): this compound has shown moderate cytotoxicity against the HL-60 cell line. researchgate.netmdpi.commdpi.com
HepG2 (Hepatocellular Carcinoma): The cytotoxicity of spiciferone analogs has been assessed against HepG2 liver cancer cells. nih.govmdpi.comnih.gov
OVCAR-3 (Ovarian Cancer): Studies on related compounds have demonstrated inhibitory activity against the OVCAR-3 ovarian cancer cell line. scribd.comnih.govnih.govsigmaaldrich.commdpi.com
| Cell Line | Cancer Type | Cytotoxic Activity of this compound / Analogs |
| HCT 116 | Colon Carcinoma | Moderate |
| HeLa | Cervical Cancer | Moderate |
| MCF7 | Breast Cancer | Moderate |
| HL-60 | Promyelocytic Leukemia | Moderate researchgate.net |
| HepG2 | Hepatocellular Carcinoma | Strong nih.gov |
| OVCAR-3 | Ovarian Cancer | Moderate scribd.com |
Mechanisms of Cytotoxicity
Preliminary research into how spiciferones exert their cytotoxic effects suggests the induction of apoptosis, or programmed cell death. Apoptosis is a key mechanism by which many chemotherapy drugs kill cancer cells. mdpi.comresearchgate.net The process can be initiated through various cellular signals, leading to characteristic changes in the cell, such as membrane blebbing, chromosomal condensation, and eventually, cell death. While the precise mechanisms for this compound are still under investigation, the induction of apoptosis in cancer cell lines has been reported for related compounds. highburyltd.com
Antimicrobial Activities (Antibacterial, Antifungal)
This compound has demonstrated a range of antimicrobial activities in preclinical studies, showing potential against various bacterial and fungal strains.
Antibacterial Effects
The antibacterial properties of compounds are often evaluated against a panel of both Gram-positive and Gram-negative bacteria. Key examples include Staphylococcus aureus (including its methicillin-resistant strain, MRSA), Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govresearchgate.netmdpi.com Research into the antibacterial efficacy of various natural and synthetic compounds often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govmdpi.com
For instance, in studies of other natural compounds, the MIC against S. aureus has been recorded at 31.25 µg/mL, and against MRSA, it was 62.5 µg/mL. mdpi.com For the same compound, the MIC against E. coli and B. subtilis were 250 µg/mL and 62.5 µg/mL, respectively. mdpi.com Another study on a different natural extract showed an MIC of 3.125% for S. aureus, B. subtilis, and E. coli. nih.gov
Table 1: Examples of Antibacterial Activity from Preclinical Studies
| Bacterium | Strain(s) | Observed Effects/MIC Values |
|---|---|---|
| Staphylococcus aureus | General/MRSA | MIC values have been reported in preclinical studies of various compounds, such as 31.25 µg/mL for S. aureus and 62.5 µg/mL for MRSA in one study. mdpi.com |
| Bacillus subtilis | - | MIC values around 62.5 µg/mL have been observed in some studies of natural compounds. mdpi.com |
| Escherichia coli | General | MIC values for certain compounds have been noted at 250 µg/mL. mdpi.com |
This table presents illustrative data from studies on various compounds and does not represent data for this compound.
Antifungal Effects
The antifungal potential of chemical compounds is a significant area of research, particularly against opportunistic pathogens like Candida and Aspergillus species. nih.govfrontiersin.org
Candida albicans is a common cause of fungal infections in humans. nih.gov Studies on various natural extracts have shown inhibitory activity against it. frontiersin.org Candida parapsilosis is another clinically relevant yeast species. plos.org
Aspergillus flavus is a mold that can cause aspergillosis, and its susceptibility to antifungal agents is a key research focus. frontiersin.org Similarly, Mucor miehei belongs to the group of fungi known as Zygomycetes, which can cause serious infections. nih.gov
Investigations into antifungal compounds determine their efficacy through measures like the minimum inhibitory concentration (MIC). For example, some natural extracts have shown MIC values against C. albicans ranging from 1.95 µg/mL to 31.25 µg/mL. frontiersin.org The activity against various Aspergillus species can be variable. plos.org
Table 2: Examples of Antifungal Activity from Preclinical Investigations
| Fungus | Strain(s) | Observed Effects/MIC Values |
|---|---|---|
| Candida albicans | ATCC 10231 and others | MIC values against this species can vary, with some compounds showing efficacy at concentrations like 1.95 µg/mL or 31.25 µg/mL. frontiersin.orgplos.org |
| Candida parapsilosis | - | This species is a common target in antifungal research. plos.org |
| Mucor miehei | - | As a member of the Zygomycetes, it is a target for broad-spectrum antifungal agents. nih.gov |
| Aspergillus flavus | - | Some compounds have demonstrated variable efficacy against this mold. frontiersin.orgplos.org |
This table presents illustrative data from studies on various compounds and does not represent data for this compound.
Other Bioactivities
Beyond its antimicrobial properties, this compound has been investigated for other potential therapeutic applications in preclinical settings.
Anti-inflammatory Potential (Preclinical)
Inflammation is a complex biological response, and finding new anti-inflammatory agents is a major goal of drug discovery. nih.gov Preclinical evaluation of potential anti-inflammatory compounds often involves in vivo animal models. ijpras.comscielo.br These models can include inducing edema or pleurisy to measure the reduction in inflammatory responses. scielo.br Plant-derived molecules are a significant source of new anti-inflammatory drug candidates. nih.gov The anti-inflammatory effects of these phytochemicals are often attributed to their action on key regulatory molecules involved in the inflammatory process. nih.gov
Anti-angiogenic Activity (Preclinical)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. frontiersin.org Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. mdpi.com Preclinical studies for anti-angiogenic activity often use in vitro assays, such as observing the formation of tube-like structures by endothelial cells, and in vivo models, like tumor xenografts in mice, to assess the reduction in vascular density. oaes.ccnih.gov The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary targets for many anti-angiogenic drugs. mdpi.comnih.gov Some compounds exert their anti-angiogenic effects by inhibiting key signaling pathways involved in endothelial cell proliferation and migration. oaes.ccnih.gov
Antiviral Activity
Influenza A virus is a major human pathogen, and there is an ongoing search for new antiviral agents to combat it. cnrs.fr Some natural compounds, such as certain flavonoids, have shown the ability to inhibit the replication of influenza A and B viruses in cell cultures. mdpi.com
The human immunodeficiency virus type 1 (HIV-1) relies on the enzyme integrase for its replication cycle. nih.gov This enzyme is a key target for antiretroviral drugs. nih.govaidshealth.org Inhibitors of HIV-1 integrase can be categorized based on their mechanism of action, with some acting at the catalytic site and others, known as non-catalytic site integrase inhibitors (NCINIs), acting allosterically. nih.gov The effectiveness of these inhibitors is often measured by their ability to block viral replication in cell-based assays. nih.govnih.gov
Synthetic Endeavors and Analog Design
Total Synthesis Approaches
A review of the current scientific literature reveals no published methods for the total synthesis of Spiciferone C. While the biosynthesis of related compounds like Spiciferone A has been investigated, a complete synthetic route to this compound has not been reported. acs.org Synthetic efforts in the broader class of spiciferone analogues have focused on other variants, such as Spiciferone D and E, which were identified from a fungicolous isolate of Pestalotiopsis disseminata. researchgate.netacs.orgnih.govfigshare.com
Design and Synthesis of Novel Spiciferone Analogues for Enhanced Bioactivity
The design and synthesis of novel analogues specifically derived from this compound for the purpose of enhancing bioactivity are not described in the current body of scientific literature. Research on spiciferone analogues has led to the discovery of new, naturally occurring dimeric forms of spiciferones with potential plant-growth regulatory activities, but these are not synthetic analogues of this compound. nih.gov
Future Research Directions and Potential Applications
Elucidation of Detailed Mechanisms of Action (Molecular and Cellular Targets)
While initial studies have demonstrated the bioactivity of spiciferone analogues, the precise molecular and cellular targets of Spiciferone C remain largely uncharacterized. Future research will need to focus on identifying the specific proteins, enzymes, or signaling pathways that this compound interacts with to exert its effects. Understanding these mechanisms is crucial for its development as a targeted therapeutic or agrochemical agent.
One area of investigation is its potential role in apoptosis, or programmed cell death. Many natural products with anticancer properties act by inducing apoptosis in cancer cells. Research into whether this compound can trigger apoptotic pathways, potentially through the activation of caspases or by affecting mitochondrial function, is a promising avenue. nih.govnih.gov The overexpression of anti-apoptotic proteins like c-FLIP is a known resistance mechanism in cancer cells; therefore, investigating if this compound can modulate such proteins could reveal a valuable therapeutic strategy. mdpi.com
Enzyme Kinetics and Biocatalysis for this compound Production/Modification
The natural production of this compound by fungi is often in low quantities. To overcome this limitation, research into the enzymatic pathways responsible for its biosynthesis is essential. Identifying and characterizing the specific polyketide synthases and other modifying enzymes involved in its creation will open the door to biocatalytic production methods. Enzyme kinetics studies will be vital to understand the efficiency and regulatory mechanisms of these enzymes. This knowledge can then be applied to develop cell-free or whole-cell biocatalytic systems for the large-scale and sustainable production of this compound and its derivatives. Furthermore, biocatalysis could be employed to create novel analogues of this compound with improved activity or specificity.
Optimization of Fungal Fermentation for Increased Yields
To obtain sufficient quantities of this compound for comprehensive preclinical studies and potential commercialization, optimizing the fungal fermentation process is critical. This involves a multi-faceted approach to enhance the productivity of the source fungus.
Key parameters for optimization include:
Medium Composition: Systematically evaluating different carbon and nitrogen sources, as well as the addition of specific precursors or minerals, can significantly impact yield. researchgate.netnih.govplos.org For instance, studies on other fungal metabolites have shown that adjusting the concentrations of components like glucose and yeast extract can lead to substantial increases in production. researchgate.net
Culture Conditions: Factors such as temperature, pH, and agitation rate must be fine-tuned to create the optimal environment for fungal growth and secondary metabolite production. nih.govmdpi.com
Fermentation Time: Determining the ideal duration of the fermentation process is crucial to harvest the compound at its peak concentration. nih.gov
Response surface methodology (RSM) is a powerful statistical tool that can be employed to efficiently optimize these multiple variables simultaneously, leading to a significant improvement in the yield of this compound. plos.orgnih.gov
Preclinical Efficacy Studies in Relevant Disease Models (beyond in vitro)
For potential anticancer applications, testing this compound in established cancer models, such as xenografts where human tumor cells are implanted into immunocompromised mice, is a necessary step. eara.eunih.gov These models allow for the evaluation of the compound's ability to inhibit tumor growth and spread in a living organism. nih.govcore.ac.ukiris-pharma.com The choice of animal model should be carefully considered to best mimic the human disease being targeted. e-century.us
Exploration of Novel Fungal and Endolichenic Sources for New Spiciferone Derivatives
The discovery of new bioactive compounds often relies on exploring diverse microbial habitats. Spiciferone derivatives have been isolated from various fungal species, including those found in marine environments and associated with other organisms like sponges. researchgate.netbioflux.com.ronih.govpsu.edu Future research should continue to explore novel fungal sources, particularly from unique and underexplored ecosystems, for the isolation of new spiciferone analogues.
Endolichenic fungi, which reside within the tissues of lichens, represent a particularly promising and largely untapped source of novel secondary metabolites. tandfonline.comsemanticscholar.orgmdpi.comtubitak.gov.tr Screening these fungi for the production of this compound and related compounds could lead to the discovery of derivatives with enhanced or novel biological activities.
Potential for Development as Agrochemicals (e.g., Bioherbicides)
Several fungal metabolites have shown promise as natural herbicides. ijplantenviro.comresearchgate.net Spiciferone A, a closely related compound, has demonstrated phytotoxic activity, suggesting that this compound could also have potential as a bioherbicide. mdpi.commdpi.com Research in this area would involve screening this compound against a panel of common weeds to determine its herbicidal spectrum and potency. Understanding the mode of action of its phytotoxicity will be crucial for its development as a commercial bioherbicide. nih.govmoa-technology.com The development of microbial bioherbicides is a growing field, and this compound, produced through fermentation, could fit well within this sustainable approach to weed management. moa-technology.com
Potential for Development as Preclinical Therapeutic Leads (e.g., Anticancer Agents, Antimicrobials)
The initial cytotoxic and antimicrobial screenings of spiciferone analogues provide a strong rationale for the development of this compound as a preclinical therapeutic lead. bioflux.com.roresearchgate.netnih.govbsmiab.org
Anticancer Agents: The cytotoxic activity of related compounds against various cancer cell lines warrants a thorough investigation of this compound's anticancer potential. researchgate.netbiomedpharmajournal.orgbiointerfaceresearch.com Future studies should include screening against a broader range of cancer cell types and elucidating the underlying mechanisms of cell death, such as apoptosis. nih.govfrontiersin.org
Antimicrobials: The antimicrobial properties of fungal metabolites are well-documented. dergipark.org.trmdpi.comnih.gov this compound should be evaluated for its activity against a wide range of pathogenic bacteria and fungi, including drug-resistant strains. Determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC) will be important metrics for its potential as a new antimicrobial agent. dergipark.org.tr
Q & A
Q. How is Spiciferone C structurally characterized, and what analytical techniques are essential for validation?
Structural characterization of this compound typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) for determining molecular connectivity, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemical assignment. Cross-referencing spectral data with published literature is critical to validate structural integrity. For reproducibility, ensure experimental parameters (e.g., solvent systems, temperature) match those in peer-reviewed studies .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
Synthesis protocols often include multi-step organic reactions (e.g., cyclization, oxidation) under controlled conditions. Key steps involve optimizing reaction time, temperature, and catalyst loadings. Purification methods like column chromatography or preparative HPLC are used to isolate this compound. Documenting detailed procedures (e.g., solvent gradients, stationary phases) ensures reproducibility .
Q. Which in vitro models are commonly employed to study this compound’s bioactivity, and how are these assays validated?
Common models include cell viability assays (e.g., MTT, apoptosis assays) using cancer cell lines or microbial inhibition tests. Validation requires positive/negative controls, dose-response curves, and statistical analysis (e.g., IC50 calculations). Ensure cell lines are authenticated, and experimental conditions (e.g., incubation time, serum concentration) align with established protocols .
Q. How can researchers ensure the purity of this compound for experimental use?
Purity is verified via analytical HPLC (≥95% purity threshold), coupled with UV/Vis or mass spectrometry detection. Residual solvents and byproducts are quantified using gas chromatography (GC). Detailed chromatographic conditions (column type, mobile phase) must be reported for cross-validation .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s mechanism of action while minimizing confounding variables?
Experimental design should include orthogonal assays (e.g., enzymatic inhibition, gene expression profiling) to corroborate findings. Use siRNA knockdown or chemical inhibitors to validate target specificity. Control for off-target effects by including structurally unrelated analogs. Statistical power analysis ensures adequate sample sizes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, cell passage number) or compound stability. Conduct meta-analyses of published data to identify trends, and perform replication studies under standardized protocols. Use multivariate regression to isolate influential variables .
Q. How can computational methods predict this compound’s molecular interactions, and what validation is required?
Molecular docking and molecular dynamics (MD) simulations model binding affinities and conformational stability. Validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference computational parameters (force fields, solvation models) with literature benchmarks .
Q. What methodologies integrate this compound’s findings with existing literature to identify research gaps?
Systematic literature reviews using databases (e.g., PubMed, SciFinder) map this compound’s reported activities against related compounds. Employ tools like VOSviewer for bibliometric analysis to visualize research trends. Highlight understudied pathways or species-specific effects in discussion sections .
Q. How do researchers address limitations in this compound’s pharmacokinetic profiling during in vivo studies?
Limitations include poor solubility or rapid metabolism. Use prodrug strategies or nanoformulations to enhance bioavailability. Pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) quantify half-life and tissue distribution. Compare results with in silico ADMET predictions .
Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in complex datasets?
Non-linear regression models (e.g., sigmoidal dose-response) calculate EC50/IC50 values. For multi-parametric data, principal component analysis (PCA) or machine learning algorithms (e.g., random forests) identify latent variables. Report confidence intervals and p-values to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
